molecular formula C22H22N2OS B3299458 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 899910-84-0

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

Cat. No.: B3299458
CAS No.: 899910-84-0
M. Wt: 362.5 g/mol
InChI Key: YEPDCXSSFABBEP-UHFFFAOYSA-N
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Description

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a structurally complex heterocyclic compound designed for advanced chemical and pharmaceutical research. It features a spirocyclic core, a conformationally rigid scaffold that can mimic structural motifs found in biologically active molecules. The presence of the thione group enhances its potential as a versatile synthetic intermediate or a key pharmacophore in structure-activity relationship (SAR) studies. Compounds within this class have demonstrated a wide spectrum of promising biological activities in research, including serving as anticancer agents and antimicrobial agents . The unique architecture of this spirocyclic system contributes to significant conformational rigidity, which can improve selectivity in molecular interactions . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any human or veterinary use. All researchers handling this compound should adhere to their institution's safety protocols and consult the relevant Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

phenyl-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2OS/c25-20(18-13-7-4-8-14-18)24-21(26)19(17-11-5-3-6-12-17)23-22(24)15-9-1-2-10-16-22/h3-8,11-14H,1-2,9-10,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPDCXSSFABBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the spirocyclic core, followed by the introduction of the benzoyl and phenyl groups. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide.

Scientific Research Applications

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Structural Differences in Spiro Ring Systems

The spiro ring size significantly influences molecular conformation and bioactivity. Key analogs include:

Compound Name Spiro System Key Substituents Biological Activity Reference
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione [4.6] Benzoyl, phenyl, thione Not explicitly reported [10]
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (6m) [5.5] Phenyl, methyl ester Anticonvulsant [1, 4]
3-(2,4-Dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione (A946755) [4.6] Dichlorophenyl, thione Not reported [10]
1-(4-Methylbenzoyl)-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione [4.6] 4-Methylbenzoyl, dichlorophenyl Research/development [8]
  • Spiro[4.6] vs. Spiro[5.5] : The [4.6] system (as in the target compound) introduces greater ring strain and a smaller central ring compared to [5.5] systems (e.g., compound 6m). This may enhance reactivity or alter binding affinity in biological targets .
  • Substituent Effects : The benzoyl group in the target compound provides steric bulk and electron-withdrawing effects, differing from simpler aryl groups (e.g., phenyl in 6m) or halogenated derivatives (e.g., dichlorophenyl in A946755).

Physicochemical Properties

Melting Points and Stability :

  • Compound 6m: 118°C
  • 6o (phenethyl-substituted): 138°C
  • Dichlorophenyl analog (A946755): No data, but halogenation typically increases melting points.

The target compound’s benzoyl group may elevate its melting point compared to non-aromatic acylated analogs due to enhanced π-π stacking.

Spectroscopic Data :

  • IR Spectroscopy : Absence of NH bands (~3100 cm⁻¹) in N-substituted derivatives (e.g., 6m, target compound) confirms alkylation/aroylation. Thione (C=S) stretches (~1200–1050 cm⁻¹) differentiate the target compound from diones (C=O ~1720 cm⁻¹) .
  • NMR : The spiro[4.6] system in the target compound would show distinct δ values for cyclopropane/cyclohexane protons compared to [5.5] systems .

Biological Activity

1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. Its molecular formula is C22H22N2OSC_{22}H_{22}N_{2}OS, and it has a molecular weight of approximately 362.5 g/mol. The compound features both benzoyl and phenyl groups, contributing to its diverse chemical properties and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's structure allows it to fit into specific binding sites, modulating the activity of these targets through mechanisms such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : By binding to receptors, it can alter signaling pathways that are crucial for cellular responses.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. In vitro tests demonstrated significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Cell viability assays conducted on cancer cell lines revealed that the compound can induce apoptosis, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, indicating potential use in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial efficacy of various derivatives of diazaspiro compounds, including this compound. Results showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another study, the effects of this compound on human breast cancer cell lines were assessed. The compound was found to significantly reduce cell proliferation at concentrations above 50 µM, with flow cytometry analysis indicating an increase in apoptotic cells .

The synthesis of this compound typically involves multi-step organic reactions starting from suitable precursors. Common methods include:

  • Formation of the Spirocyclic Core : This initial step involves cyclization reactions under acidic or basic conditions.
  • Introduction of Functional Groups : Benzoyl and phenyl groups are introduced via acylation reactions using appropriate reagents.

Summary Table of Biological Activities

Activity Type Effect Tested Organisms/Cells Reference
AntimicrobialInhibition of growthStaphylococcus aureus, E. coli
AnticancerInduction of apoptosisHuman breast cancer cell lines
Anti-inflammatoryReduction in inflammatory markersAnimal models

Q & A

Q. What are the recommended synthetic routes for 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of substituted hydantoins or thiohydantoins with benzoyl derivatives. Key steps include:

  • Ring closure : Using thiourea derivatives and benzoyl chlorides under reflux in anhydrous solvents (e.g., DMF or THF).
  • Catalysis : Lewis acids like ZnCl₂ or AlCl₃ may enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. Optimization parameters :

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yield
SolventDMF or THFFaster kinetics
Catalyst loading5–10 mol%Reduced side products

Refer to analogous diazaspiro syntheses for procedural guidance .

Q. How is the structural characterization of this spiro compound validated?

A multi-technique approach is essential:

  • X-ray crystallography : Resolve spirocyclic conformation and bond angles. SHELX software (e.g., SHELXL) is widely used for refinement, especially for handling twinned crystals or high-resolution data .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., benzoyl vs. phenyl groups).
    • 2D NMR (COSY, HSQC) : Assign overlapping proton environments.
  • IR spectroscopy : Identify thione (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) stretches .

Q. What preliminary biological activities have been reported for similar diazaspiro compounds?

Diazaspiro derivatives exhibit anticonvulsant, anticancer, and antimicrobial properties. For example:

  • Anticonvulsant activity : 1,4-diazaspiro[4.5]decane-8,10-diones showed ED₅₀ values < 50 mg/kg in murine models .
  • Mechanism : Potential modulation of GABA receptors or sodium channels.
  • Assay design : Use MTT assays for cytotoxicity and in vivo seizure models (e.g., maximal electroshock) .

Advanced Research Questions

Q. How can computational modeling predict the structure-activity relationship (SAR) of this compound?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinases, GPCRs).
  • QM/MM calculations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups on thione reactivity).
  • MD simulations : Assess stability of spiro conformation in solvated environments.

Q. Key findings from analogous compounds :

SubstituentBioactivity TrendReference Model
Electron-deficient arylEnhanced anticonvulsant
Bulky spiro ringsReduced membrane permeability

Q. How to address contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

Contradictions often arise from:

  • Assay variability : Differences in cell lines, incubation times, or solvent (DMSO concentration affects solubility).
  • Structural analogs : Minor substituent changes (e.g., chloro vs. fluoro) alter pharmacokinetics.
  • Solution :
    • Standardize protocols (e.g., CLSI guidelines for antimicrobial assays).
    • Validate results with orthogonal assays (e.g., SPR for binding affinity).

Q. What advanced analytical methods resolve challenges in purity assessment?

  • HPLC-MS : Use C18 columns (ACN/water gradient) to separate degradation products.
  • Thermogravimetric analysis (TGA) : Monitor thermal stability (decomposition >200°C common for spirothiones).
  • Elemental analysis : Confirm C, H, N, S content (deviation >0.3% indicates impurities) .

Q. How can reaction scalability be improved without compromising spirocyclic integrity?

  • Flow chemistry : Enables precise control of exothermic steps (e.g., cyclization).
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12h to 2h) .
  • DoE (Design of Experiments) : Optimize parameters like stoichiometry and catalyst loading .

Q. What strategies mitigate racemization or tautomerism during synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-BINOL to enforce stereochemistry.
  • Low-temperature conditions : Minimize thione-enol tautomerism (<0°C).
  • Crystallization-induced asymmetric transformation : Favors one enantiomer .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione
Reactant of Route 2
1-Benzoyl-3-phenyl-1,4-diazaspiro[4.6]undec-3-ene-2-thione

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